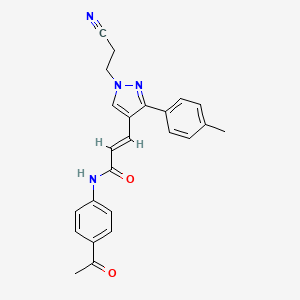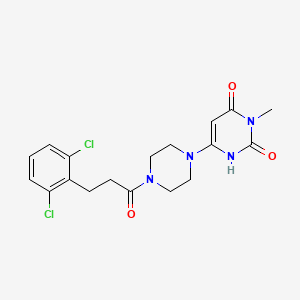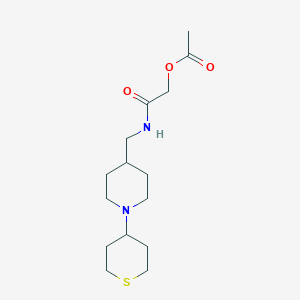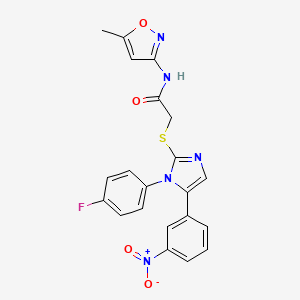
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound known for its unique structure comprising an imidazole ring linked to various aromatic groups. The diverse functional groups present within this molecule grant it the potential for interesting chemical reactivity and wide-ranging applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : 4-Fluoroaniline, 3-Nitrobenzaldehyde, thiourea, and 5-methylisoxazole are some key starting materials.
Synthesis of 1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol: : This compound is synthesized by reacting 4-fluoroaniline and 3-nitrobenzaldehyde under acidic conditions, followed by the addition of thiourea.
Formation of the Acetamide: : The above thiol intermediate is then coupled with 5-methylisoxazole-3-yl-acetyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
For industrial-scale production, continuous-flow synthesis methods are often employed to enhance the yield and efficiency. Catalysis and solvent selection are optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides and sulfones.
Reduction: : Nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: : The imidazole ring can participate in various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Alkyl halides and bases like sodium hydride (NaH).
Major Products
The products depend on the specific reaction:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding amines.
Substitution: : Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for potential antimicrobial and antifungal activities.
Medicine: : Investigated for possible therapeutic effects due to its bioactive structural motifs.
Industry: : Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets, primarily involving:
Binding to Enzymes: : Inhibits or modulates enzymatic activity by binding to the active site.
Molecular Pathways: : Influences pathways such as signal transduction, leading to alterations in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: : Similar structure but with a chlorine substituent.
2-((1-(4-Fluorophenyl)-5-(2-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: : Positional isomer with the nitro group at a different position.
2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-chlorisoxazol-3-yl)acetamide: : Different substitution on the isoxazole ring.
Uniqueness
Its unique combination of functional groups and aromatic rings gives it distinct chemical and biological properties, making it valuable in research for new drug development and material science.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4S/c1-13-9-19(25-31-13)24-20(28)12-32-21-23-11-18(14-3-2-4-17(10-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDBOFFUNKHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
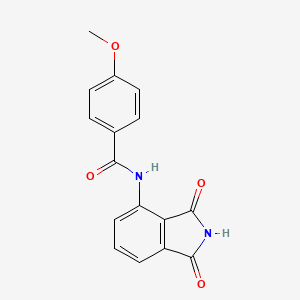

![N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2361949.png)
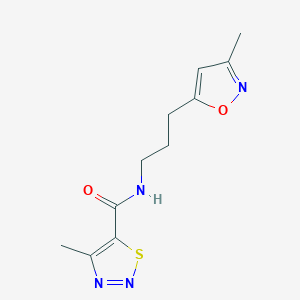
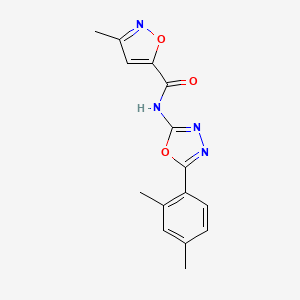
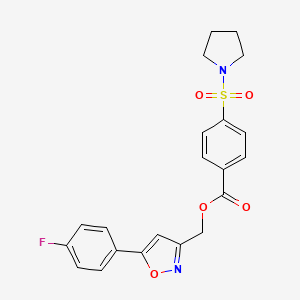
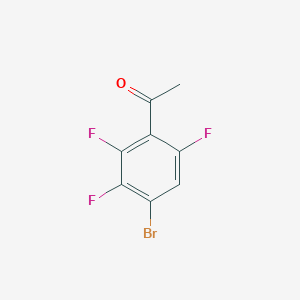
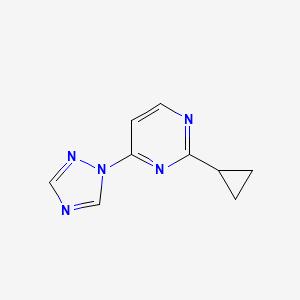
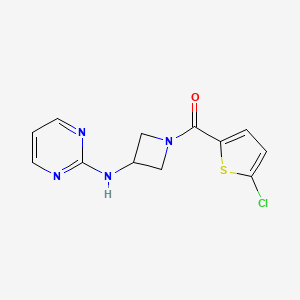
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)

